molecular formula C13H8Cl3NO2 B12583985 5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide CAS No. 634186-17-7

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B12583985
CAS No.: 634186-17-7
M. Wt: 316.6 g/mol
InChI Key: UQAOHASDZDJBMV-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a hydroxyl group (-OH) at the ortho position of the benzamide core and a 2,3-dichlorophenyl substituent on the amide nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634186-17-7

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

5-chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-7-4-5-11(18)8(6-7)13(19)17-10-3-1-2-9(15)12(10)16/h1-6,18H,(H,17,19)

InChI Key

UQAOHASDZDJBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Method 1: Direct Amide Formation

Procedure:

  • A solution of salicylic acid (1 g) and 2,3-dichloroaniline (1 eq.) is prepared in dichloromethane (20 mL).
  • Triethylamine (1.5 eq.) is added followed by the addition of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (1.5 eq.).
  • The mixture is heated to reflux for several hours.
  • After completion, the reaction mixture is concentrated under vacuum and purified using flash column chromatography.

Yield and Characteristics:

  • Yield: Approximately 70-80%
  • Characteristics: White solid with a melting point around 250 °C.

Method 2: Friedel-Crafts Acylation

Procedure:

  • Anhydrous aluminum chloride is mixed with sodium chloride to form a low melting point mixed molten salt.
  • Salicylic amide is added to this mixture and stirred until melted.
  • An acylating reagent is then added dropwise while maintaining the temperature.
  • The reaction is quenched with an acid solution after completion.

Yield and Characteristics:

  • Yield: High (up to 90% in some reports)
  • Advantages include reduced solvent use and simplified post-treatment processes.

Method 3: Multi-step Synthesis

Procedure:

  • Synthesize an intermediate compound via nucleophilic substitution of a chlorinated aromatic compound with an amine.
  • This intermediate is then reacted with salicylic acid derivatives under basic conditions to yield the target compound.

Yield and Characteristics:

  • Yield: Typically around 60-75%, depending on the efficiency of each step.
  • This method provides flexibility in modifying the aromatic rings for different derivatives.
Method Yield (%) Advantages Disadvantages
Direct Amide Formation 70-80 Simple procedure; good for small-scale synthesis Requires organic solvents
Friedel-Crafts Acylation Up to 90 High yield; environmentally friendly Requires careful handling of reagents
Multi-step Synthesis 60-75 Versatile for derivatives More complex; longer reaction times

Recent studies indicate that modifications in the synthetic route can significantly impact both the yield and biological activity of the resulting compound. For instance, using different coupling agents or solvents can enhance reaction efficiency and product purity.

Additionally, the application of green chemistry principles in these synthesis methods has been emphasized, focusing on reducing toxic waste and improving overall sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide has been recognized for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator in inflammation . This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

Additionally, this compound has shown promise as an analgesic and antipyretic agent. Its structural features enhance its biological activity compared to similar compounds, making it a candidate for further development in pain management therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It exhibits significant bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum bactericidal concentration (MBC) was determined through subculturing methods, demonstrating its effectiveness against resistant bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Bactericidal Concentration (MBC)
Methicillin-resistant S. aureus32 µg/mL
S. aureus ATCC 2921316 µg/mL
Escherichia coli64 µg/mL

This compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways . Furthermore, it has demonstrated anti-biofilm activity against pathogenic fungi such as Candida albicans and Candida auris, highlighting its broad-spectrum antimicrobial potential .

Modulation of Biological Pathways

Research has identified that this compound can act as a modulator of the Wnt/Frizzled signaling pathway. This pathway is crucial in various biological processes, including cell proliferation and differentiation . Dysregulation of this pathway has been implicated in several diseases, including cancer and metabolic disorders.

The compound's ability to inhibit this pathway opens avenues for therapeutic interventions in diseases associated with Wnt signaling dysregulation. For instance, it may be beneficial in treating certain cancers and metabolic diseases like type II diabetes by restoring normal signaling mechanisms .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • A study published in MDPI highlighted its anti-inflammatory effects and potential use in treating inflammatory diseases .
  • Another research article investigated the compound's bactericidal activity against MRSA and other resistant strains, revealing its potential as a new class of antibacterial agents .
  • Further investigations into its role as an inhibitor of cholinesterases suggest its use in neurodegenerative diseases like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide (hereafter referred to as the "target compound") with structurally related salicylanilides, focusing on synthesis, physical properties, and biological activity.

Antimicrobial and Antitubercular Activity
  • S-m (3,4-dichloro derivative): Esterification with benzoic acid reduced cytotoxicity (IC50 decreased 3x), suggesting a strategy to improve therapeutic indices .
  • 5-Chloro-N-(4-nitrophenyl)-2-hydroxybenzamide: Exhibited 82–90% inhibition of Desulfovibrio piger growth at 0.37–1.10 µmol/L, highlighting potent antibacterial effects .
Anticancer Activity
  • N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide: Most cytotoxic against HL-60 leukemia cells (IC50: <1 µmol/L) .
  • 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide: Inhibited NFĸB signaling, suggesting dual antiproliferative and anti-inflammatory roles .
Toxicity Trends
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase cytotoxicity but may reduce selectivity (e.g., Niclosamide’s SI <10 for M. tuberculosis ).
  • Hydrophobic substituents (e.g., -CF₃): Enhance membrane permeability but risk off-target effects .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound (2,3-dichloro) Not reported Likely low (hydrophobic Cl groups) 2-OH, 5-Cl, dichlorophenyl
S-m (3,4-dichloro) Not reported Low; improved by esterification Dichlorophenyl
Niclosamide 197–242 Poor in water; soluble in acetone Nitro, chloro
5-Chloro-N-(4-trifluoromethylphenyl)-2-hydroxybenzamide 230 Low (hydrophobic CF₃) Trifluoromethyl

Key Insights:

  • Higher halogenation (e.g., di/tri-chloro) correlates with elevated melting points and reduced solubility.
  • Hydroxyl and amide groups enable hydrogen bonding, influencing crystallinity and stability .

Biological Activity

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide is a synthetic compound that has garnered attention for its significant biological activity, particularly in the realms of anti-inflammatory, antimicrobial, and antiviral applications. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for therapeutic development.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl3N O2
  • Molecular Weight : Approximately 316.57 g/mol
  • Functional Groups : The compound features a hydroxyl group (-OH) and multiple chloro substituents on a benzamide backbone, enhancing its reactivity and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity :
    • It modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in the inflammatory response.
    • This compound has shown potential as an analgesic and antipyretic agent, similar to other compounds within its class.
  • Antimicrobial Activity :
    • Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum bactericidal concentration (MBC) has been established through time-kill assays, indicating a rapid bactericidal effect .
    • It also exhibits antifungal properties, particularly against Candida species, including Candida albicans and Candida auris, by inhibiting biofilm formation and filamentation .
  • Antiviral Activity :
    • Recent investigations have identified derivatives of this compound as potent inhibitors of human adenovirus (HAdV), with some analogues showing high selectivity indexes and low cytotoxicity .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityNotes
This compoundAnti-inflammatory, antimicrobial, antiviralSignificant modulation of NF-κB; effective against MRSA
5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamideAntimicrobialDifferent substitution pattern affects activity
NiclosamideAnthelmintic, potential anticancerEstablished FDA-approved drug; similar salicylanilide structure

Case Studies and Research Findings

  • In Vitro Studies Against MRSA :
    • A series of experiments demonstrated that this compound exhibited significant bactericidal effects against MRSA strains. The compound showed a reduction in bacterial counts at various concentrations over time .
  • Antifungal Efficacy :
    • In studies focusing on fungal pathogens, this compound effectively inhibited the growth and biofilm formation of Candida species. The results indicated that it could serve as a therapeutic option for treating fungal infections resistant to conventional therapies .
  • Antiviral Potential :
    • Research on substituted analogues revealed that certain derivatives of this compound possess potent antiviral properties against HAdV with IC50 values in the sub-micromolar range. These findings suggest potential applications in treating viral infections .

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